molecular formula C13H16N2O B6472143 benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine CAS No. 2640885-72-7

benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine

Cat. No.: B6472143
CAS No.: 2640885-72-7
M. Wt: 216.28 g/mol
InChI Key: DYIUVBCLXCCWRG-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine is a tertiary amine featuring a benzyl group, a methyl group, and a 5-methyl-1,3-oxazol-4-ylmethyl substituent (Figure 1). The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with the methyl group at position 5 contributing to steric and electronic modulation.

For example, describes the preparation of a benzimidazole derivative using benzaldehyde and acetic acid, suggesting that similar strategies could be employed for synthesizing the target compound by reacting appropriate aldehydes or ketones with primary or secondary amines .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-13(14-10-16-11)9-15(2)8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIUVBCLXCCWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzyl halide reacts with a methylamine derivative in the presence of a base. The oxazole ring can be introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole moieties, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and amine groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Oxazole Derivatives

The position of substituents on the oxazole ring significantly influences physicochemical and biological properties:

  • Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine (): This analog has a methyl group at position 2 of the oxazole.
  • [{2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl}-methyl]amine (): The 4-methoxyphenyl group enhances aromatic π-π stacking interactions and increases molecular weight (MW = 274.3 g/mol) compared to the target compound’s benzyl group (MW = 246.3 g/mol). The methoxy group also introduces additional hydrogen-bond acceptor sites .

Heterocycle Modifications

Replacing the oxazole with other heterocycles impacts electronic properties and bioactivity:

  • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (): The 1,2,4-oxadiazole ring is more electron-deficient than 1,3-oxazole, which may enhance stability under acidic conditions but reduce nucleophilic reactivity. This compound has a higher calculated density (1.463 g/cm³) due to the oxadiazole’s planar structure .
  • 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine (): The triazole ring provides two nitrogen atoms, enabling stronger hydrogen-bond interactions compared to oxazole. Crystal structure analysis reveals extensive intermolecular N–H···N and C–H···π interactions, suggesting higher crystallinity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Notable Properties
Benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine C₁₃H₁₆N₂O 246.3 1,3-Oxazole 5-Methyl oxazole, benzyl, methyl Moderate lipophilicity (predicted)
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine C₆H₁₀N₂O 126.2 1,3-Oxazole 2-Methyl oxazole, methyl Higher electron deficiency
[{2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl}-methyl]amine C₁₃H₁₄N₂O₂ 274.3 1,3-Oxazole 4-Methoxyphenyl, 5-methyl oxazole Enhanced π-π stacking capability
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride C₁₀H₁₂ClN₃O 233.7 1,2,4-Oxadiazole 5-Methyl oxadiazole, benzyl Higher density (1.463 g/cm³)

Research Findings and Implications

  • Crystallography : highlights the role of hydrogen bonding and π-π interactions in stabilizing crystal structures of triazole derivatives. The target compound’s oxazole ring may exhibit weaker intermolecular interactions compared to triazoles, affecting solubility and formulation .
  • Synthetic Flexibility : The modular synthesis of oxazole derivatives (e.g., ) suggests that the target compound can be functionalized at the benzyl or methyl groups to optimize pharmacokinetic properties .
  • Biological Potential: Structural analogs like iCRT3 () and thiamethoxam () underscore the therapeutic and agrochemical relevance of oxazole-containing amines, warranting further investigation into the target compound’s applications .

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